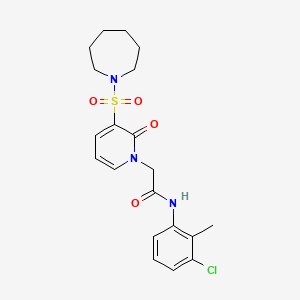
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O3S and its molecular weight is 504. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research on quinazolinone derivatives has shown the synthesis of novel heterocyclic compounds derived from specific starting compounds, demonstrating their potential in inhibiting enzymes like lipase and α-glucosidase, indicating their relevance in medicinal chemistry for targeting metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antitumor Activities
Another study focused on the synthesis of quinazolinone derivatives that exhibited antimicrobial activity, indicating their potential as novel antimicrobial agents. Additionally, some compounds were evaluated for their antitumor activity, showing promising results against specific cancer cell lines, underscoring the versatility of quinazolinone derivatives in drug development (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Catalytic Synthesis Approaches
Innovative catalytic methods have been developed for the synthesis of 2-aryl quinazolin-4(3H)-one derivatives, showcasing efficient routes to these compounds with good functional group tolerance, which is crucial for the synthesis of diverse bioactive molecules (Xiong, Xu, Sun, & Cheng, 2018).
Antioxidant Properties
Some quinazolinone derivatives have been characterized and studied for their antioxidant properties, revealing compounds with significant scavenging activity against free radicals. This research highlights the potential of quinazolinone derivatives as antioxidant agents, which could be beneficial in the management of oxidative stress-related diseases (Al-azawi, 2016).
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3S/c1-17-23(29-25(34-17)18-11-13-20(28)14-12-18)16-35-27-30-22-9-5-4-8-21(22)26(32)31(27)15-19-7-3-6-10-24(19)33-2/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHITDVLGWJLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)
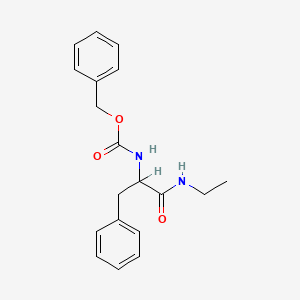
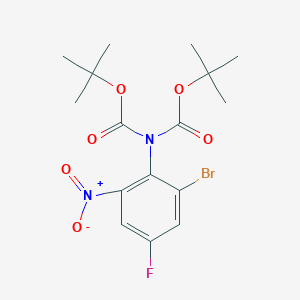
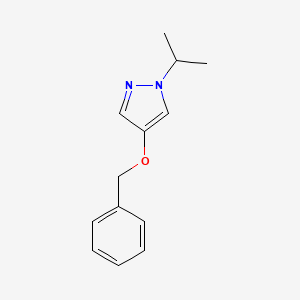
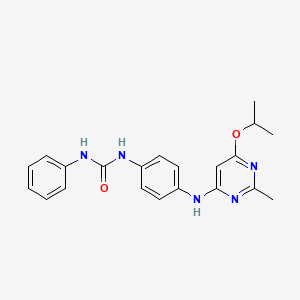
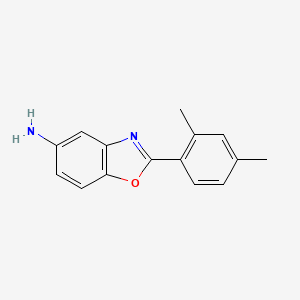
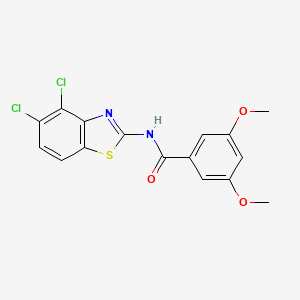
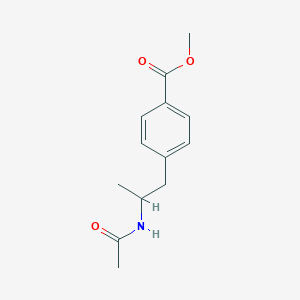
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)
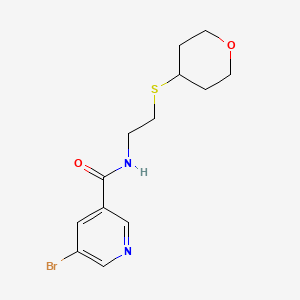
![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)
